2H-Cyclopenta[G]quinoxaline is a nitrogen-containing heterocyclic compound characterized by a unique fused ring system that combines a cyclopentane structure with a quinoxaline moiety. This compound is recognized for its potential biological activities and relevance in medicinal chemistry. The molecular formula of 2H-Cyclopenta[G]quinoxaline is C11H8N2, and it has a molecular weight of 168.19 g/mol .
2H-Cyclopenta[G]quinoxaline belongs to the class of quinoxalines, which are bicyclic compounds composed of a benzene ring fused to a pyrazine ring. Quinoxalines are widely studied due to their diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities . The compound is classified under heterocyclic compounds due to the presence of nitrogen atoms in its structure.
The synthesis of 2H-Cyclopenta[G]quinoxaline can be achieved through several methods, with the most notable being:
The reaction conditions often include specific solvents such as toluene or ethanol, and the progress can be monitored using techniques like thin-layer chromatography (TLC). Post-reaction purification typically involves recrystallization or chromatography to isolate the desired product .
The structure of 2H-Cyclopenta[G]quinoxaline features a fused cyclopentane ring with a quinoxaline framework. The InChI key for this compound is FEXWXWBTUUVMDQ-UHFFFAOYSA-N, and its canonical SMILES representation is C1C=NC2=CC3=CC=CC3=CC2=N1 .
| Property | Value |
|---|---|
| Molecular Formula | C11H8N2 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 2H-cyclopenta[g]quinoxaline |
| InChI | InChI=1S/C11H8N2/c1-4-6-10-11(7-9(8)3-1)13-5-4-12-10/h1-4,6-7H,5H2 |
| InChI Key | FEXWXWBTUUVMDQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C=NC2=CC3=CC=CC3=CC2=N1 |
2H-Cyclopenta[G]quinoxaline undergoes various chemical reactions including:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 2H-Cyclopenta[G]quinoxaline involves its interaction with various biological targets, particularly in the context of G protein-coupled receptors and other cellular pathways. The compound's structural features allow it to modulate receptor activity, which can lead to significant pharmacological effects such as anti-inflammatory or anticancer properties .
Research indicates that derivatives of quinoxaline exhibit potent activity against various cancer cell lines, highlighting their potential as therapeutic agents in oncology .
2H-Cyclopenta[G]quinoxaline has garnered attention for its potential applications in medicinal chemistry:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: